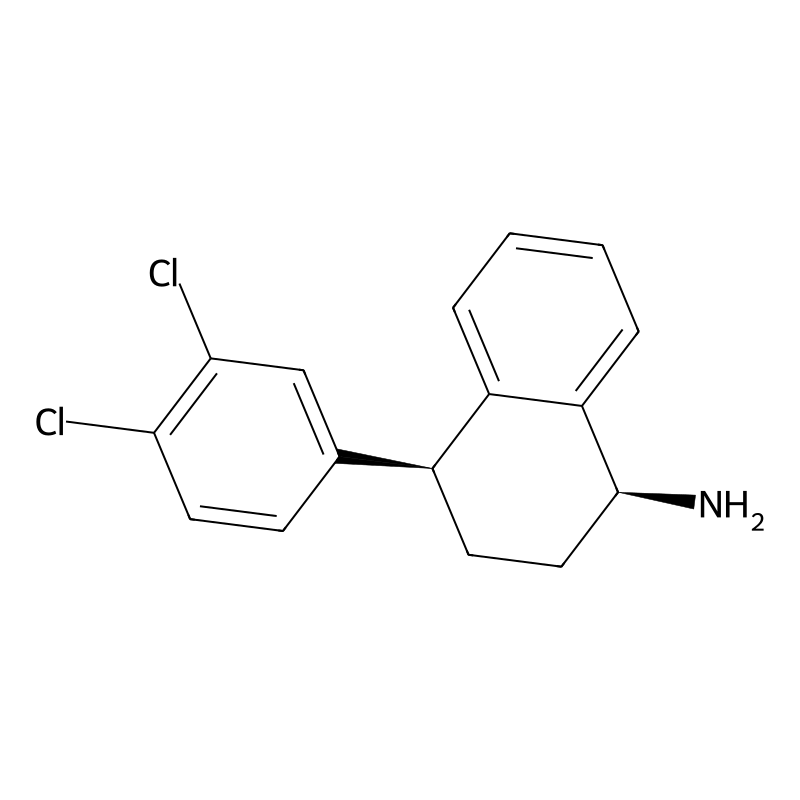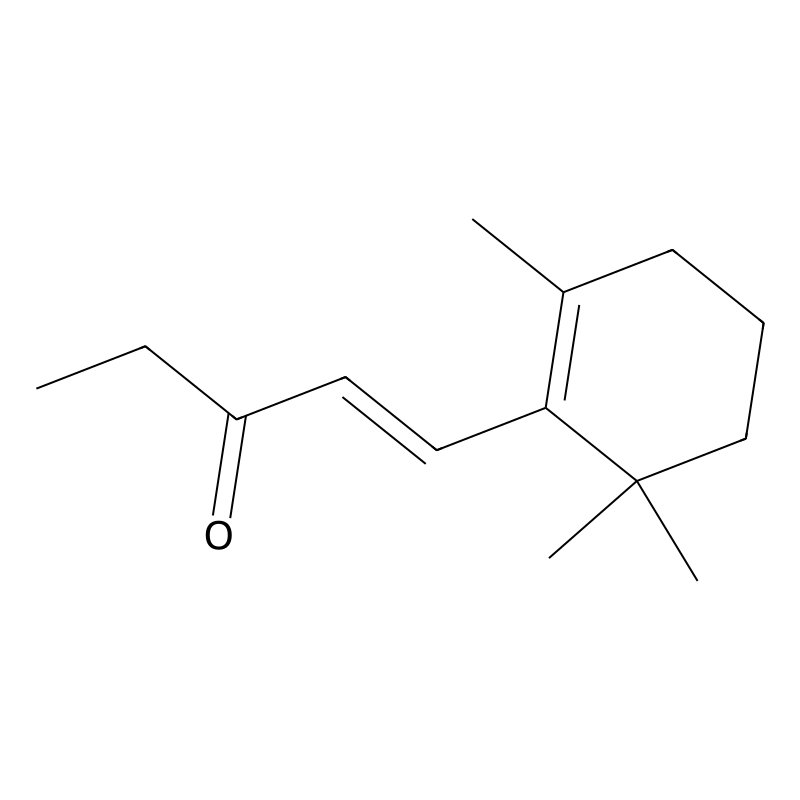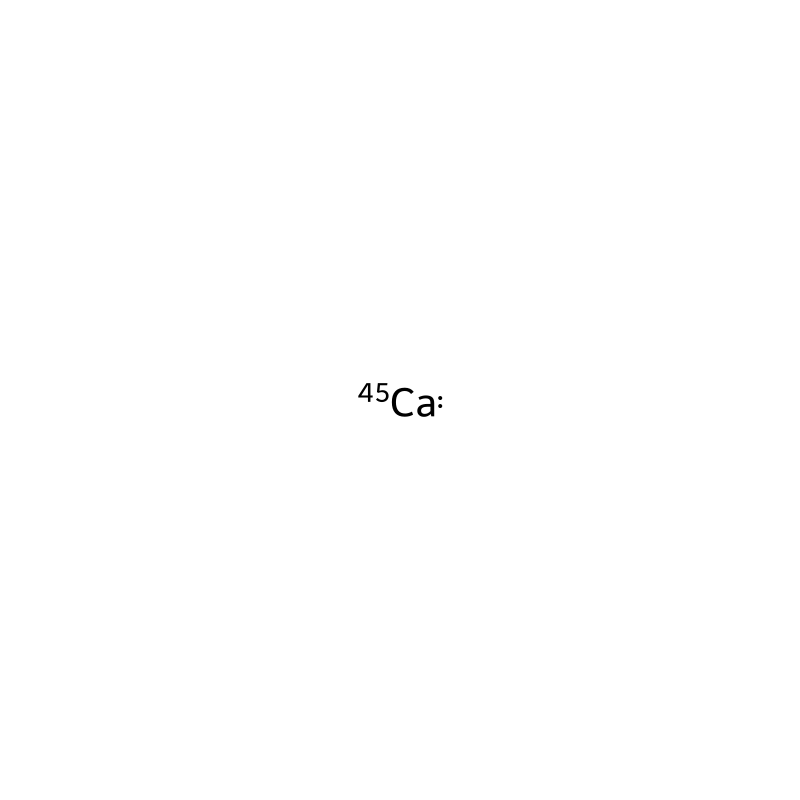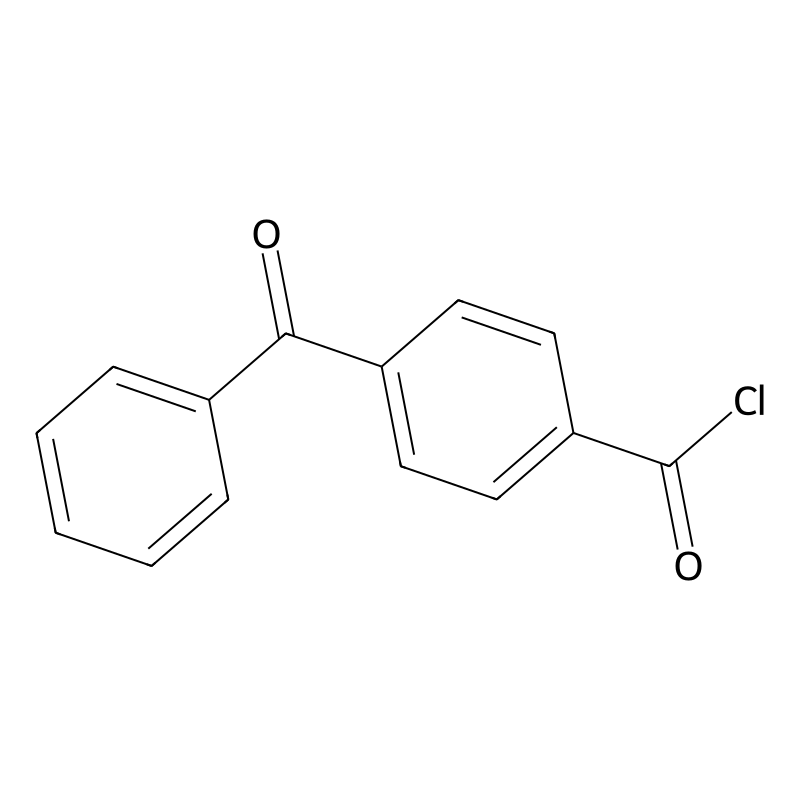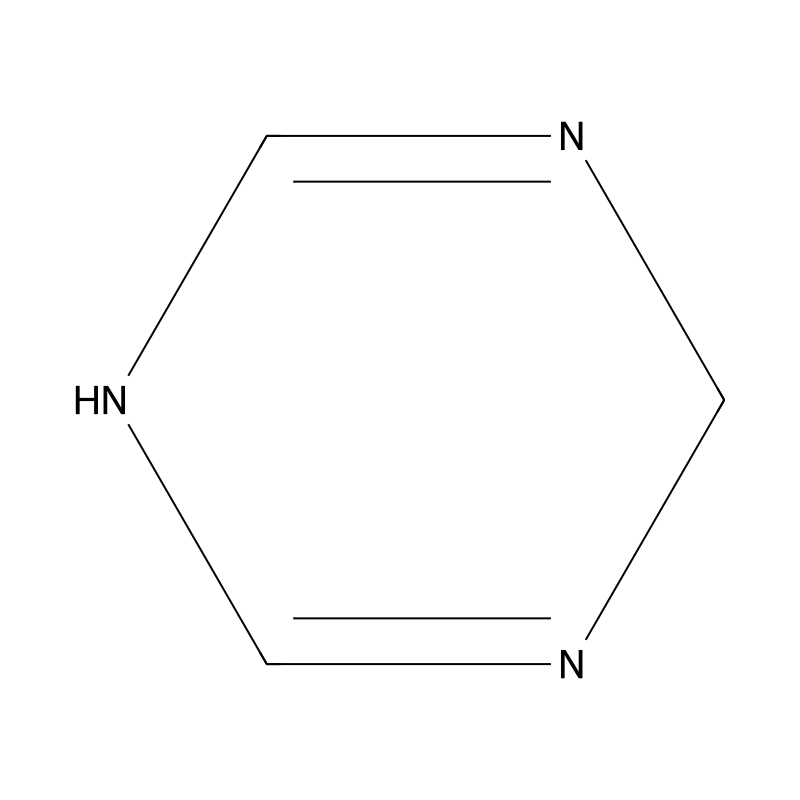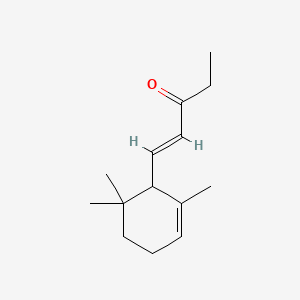PF-5274857
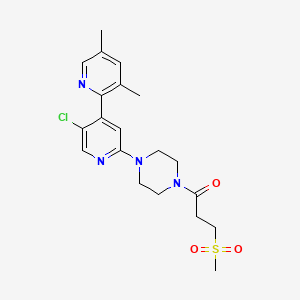
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
PF-5274857 is a potent and selective antagonist of the Smoothened receptor, a crucial component in the Hedgehog signaling pathway. This compound is characterized by its high affinity for the Smoothened receptor, with a binding affinity (Ki) of approximately 4.6 nanomolar, demonstrating over 1000-fold selectivity for this target compared to other receptors . PF-5274857 hydrochloride is often utilized in research settings to investigate the modulation of Hedgehog signaling, which plays a significant role in various developmental processes and cancer pathogenesis.
PubChem and ChemSpider: Resources such as PubChem National Institutes of Health (NIH): ) and ChemSpider Royal Society of Chemistry: provide basic information on the compound's structure and properties, but do not mention any specific research applications.
Molbase: Similarly, Molbase () offers some details about the formula and molecular weight but lacks information on scientific research applications.
- Binding Reaction:The formation of this complex prevents the activation of downstream signaling cascades.
- Inhibition Reaction:This reaction illustrates how PF-5274857 effectively inhibits the signaling pathway initiated by Hedgehog ligands.
PF-5274857 has demonstrated significant biological activity as an antagonist of the Hedgehog signaling pathway. It effectively reduces the proliferation of cancer cells that are dependent on this pathway, particularly in models of medulloblastoma and basal cell carcinoma . Additionally, studies have shown that PF-5274857 can alter gene expression associated with astrocyte markers when combined with other compounds, indicating its potential role in modulating cellular environments beyond direct cancer inhibition .
The synthesis of PF-5274857 involves several steps typically characterized by organic synthesis techniques. While specific detailed methodologies are proprietary or not fully disclosed in public literature, it generally includes:
- Formation of Key Intermediates: Starting from readily available precursors, key intermediates are synthesized through standard organic reactions such as nucleophilic substitutions and cyclizations.
- Final Coupling Reaction: The final structure is achieved through a coupling reaction that forms the desired pharmacophore.
- Purification: The product is purified using techniques such as chromatography to yield PF-5274857 hydrochloride in high purity.
PF-5274857 is primarily utilized in research related to cancer biology, particularly for studying tumors that exhibit aberrant Hedgehog signaling activity. Its applications include:
- Cancer Research: Investigating the role of Hedgehog signaling in tumor growth and development.
- Drug Development: Serving as a lead compound for developing new therapeutic agents targeting similar pathways.
- Cellular Studies: Understanding the effects of Hedgehog inhibition on cell differentiation and proliferation.
Interaction studies involving PF-5274857 have highlighted its specificity and potency against the Smoothened receptor. Notably, it has been shown to inhibit not only the primary signaling pathway but also downstream effects such as gene transcription related to cell growth and survival . Furthermore, studies indicate that PF-5274857 can interact synergistically with other compounds to enhance its efficacy against certain cancer types .
PF-5274857 shares structural and functional characteristics with several other Smoothened antagonists. Here are some notable compounds for comparison:
| Compound Name | Ki (nM) | Selectivity | Unique Features |
|---|---|---|---|
| Cyclopamine | 0.1 | High | Natural product; derived from Veratrum californicum |
| GDC-0449 (Vismodegib) | 0.1 | Moderate | FDA-approved for basal cell carcinoma |
| LDE225 (Sonidegib) | 1 | High | Oral bioavailability; used in clinical trials |
Uniqueness of PF-5274857:
- Selectivity: With a Ki value of 4.6 nM, PF-5274857 exhibits high selectivity for the Smoothened receptor compared to other targets.
- Research Focus: It is primarily used in preclinical studies exploring novel therapeutic strategies against Hedgehog-dependent cancers.
Structural Properties and Features
Molecular Structure and Formula
PF-5274857 exhibits a complex molecular architecture characterized by the molecular formula C20H25ClN4O3S with a molecular weight of 436.96 grams per mole [1] [2] [3]. The compound represents a sophisticated heterocyclic structure incorporating multiple pharmacologically relevant moieties including a piperazine ring system, a bipyridine core, and a methylsulfonyl functional group [1] [4]. The structural framework consists of a 5-chloro-3,5-dimethyl-2,4'-bipyridine unit that is directly attached to a piperazine ring, which in turn is linked to a 3-methylsulfonylpropan-1-one side chain [2] [7].
The canonical SMILES representation of PF-5274857 is CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C, which provides a linear notation describing the complete molecular connectivity [1] [7]. The International Chemical Identifier (InChI) key BBVNTTZIOTWDSV-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular structure [1] [28].
Table 1: Molecular and Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H25ClN4O3S |
| Molecular Weight (g/mol) | 436.96 |
| CAS Number | 1373615-35-0 |
| Canonical SMILES | CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C |
| InChI Key | BBVNTTZIOTWDSV-UHFFFAOYSA-N |
Chemical Nomenclature and Identification
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for PF-5274857 is 1-(4-(5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl)piperazin-1-yl)-3-methylsulfonylpropan-1-one [1] [7]. This nomenclature precisely describes the structural connectivity and functional group arrangement within the molecule. The Chemical Abstracts Service (CAS) registry number 1373615-35-0 provides an unambiguous identifier for database searches and regulatory documentation [1] [3] [7].
Alternative chemical names include the shortened designation 1-propanone, 1-[4-(5'-chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)-1-piperazinyl]-3-(methylsulfonyl), which emphasizes the propanone carbonyl functionality and the bipyridine structural motif [7]. The hydrochloride salt form of PF-5274857 carries the CAS number 613439-62-5 and exhibits a molecular formula of C20H26Cl2N4O3S with a corresponding molecular weight of 473.43 grams per mole [1].
Structural Comparison with Other Smoothened Antagonists
PF-5274857 represents a distinct structural class among Smoothened receptor antagonists, exhibiting notable differences from established compounds such as cyclopamine, vismodegib, and sonidegib [19] [20]. Unlike the natural product cyclopamine, which features a complex steroid-like architecture, PF-5274857 incorporates a synthetic heterocyclic framework designed for enhanced selectivity and pharmacological properties [19] [21].
Comparative analysis with other Smoothened antagonists reveals that PF-5274857 belongs to a group of compounds featuring piperazine-containing scaffolds, distinguishing it from the benzimidazole-based structure of vismodegib or the more complex polycyclic architecture of cyclopamine [19] [21]. The bipyridine core of PF-5274857 provides a unique structural element that contributes to its binding profile and selectivity characteristics compared to other antagonists in this therapeutic class [22] [23].
The methylsulfonyl propanone side chain represents a distinctive structural feature that differentiates PF-5274857 from related compounds such as SANT-1 or other benzylpiperazine derivatives [21]. This specific substitution pattern has been demonstrated to contribute significantly to the compound's potency and selectivity profile against the Smoothened receptor [11] [19].
Physicochemical Properties
Solubility Profile and Characteristics
PF-5274857 demonstrates favorable solubility characteristics in polar aprotic solvents, exhibiting excellent solubility in dimethyl sulfoxide (DMSO) at concentrations up to 83 milligrams per milliliter, equivalent to 189.95 millimolar [18]. The compound also displays good aqueous solubility, achieving concentrations of 83 milligrams per milliliter in water with ultrasonic assistance [2] [18]. In contrast, PF-5274857 shows poor solubility in ethanol, being classified as insoluble in this polar protic solvent [2] [18].
For in vivo applications, PF-5274857 can be formulated in saline solutions at concentrations up to 28 milligrams per milliliter, providing adequate solubility for research applications [18]. The differential solubility profile reflects the compound's chemical structure, with the polar methylsulfonyl group and nitrogen-containing heterocycles contributing to water solubility, while the overall molecular architecture limits dissolution in lower polarity solvents [15].
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Molar Concentration |
|---|---|---|
| Water | 83 | 189.95 mM |
| DMSO | 83 | 189.95 mM |
| Ethanol | Insoluble | - |
| Saline | 28 | - |
Stability Parameters
The stability profile of PF-5274857 has been characterized under various storage conditions, with the compound demonstrating excellent long-term stability when stored as a powder at -20°C for up to three years [3] [7] [18]. At refrigerated temperatures of 4°C, the compound maintains stability for approximately two years in powder form [18] [28]. When dissolved in solvents, PF-5274857 exhibits reduced stability, maintaining integrity for six months at -80°C or one month at -20°C [18] [28].
Thermal stability analysis indicates that PF-5274857 possesses a calculated boiling point of 686.0 ± 55.0°C at standard atmospheric pressure (760 mmHg), suggesting good thermal stability under normal handling conditions [28]. The flash point has been determined to be 368.7 ± 31.5°C, indicating low volatility and safe handling characteristics [28]. The compound's vapor pressure at 25°C is essentially negligible (0.0 ± 2.1 mmHg), confirming its low volatility profile [28].
Partition Coefficient and Lipophilicity
The lipophilicity characteristics of PF-5274857 contribute significantly to its biological activity and pharmacokinetic properties, particularly its demonstrated ability to penetrate the blood-brain barrier [4] [8]. While specific octanol-water partition coefficient values for PF-5274857 are not explicitly reported in the available literature, the compound's structural features suggest moderate lipophilicity balanced with polar functionality [12] [13].
The presence of the methylsulfonyl group provides hydrophilic character, while the bipyridine and piperazine moieties contribute to the overall lipophilic-hydrophilic balance [16]. This balanced lipophilicity profile is consistent with the compound's favorable distribution characteristics and its ability to cross biological membranes effectively [4]. The density of PF-5274857 has been calculated as 1.3 ± 0.1 grams per cubic centimeter, which provides additional insight into its physical properties [28].
Spectroscopic Properties
Spectroscopic characterization of PF-5274857 has been extensively performed using multiple analytical techniques to confirm structural identity and purity [3] [7]. High-performance liquid chromatography (HPLC) analysis consistently demonstrates purity levels of ≥98% to 99.86%, confirming the high quality of synthesized material [3] [7] [11]. Liquid chromatography-mass spectrometry (LCMS) analysis provides results consistent with the expected molecular structure, validating the compound's identity [7].
Nuclear magnetic resonance (NMR) spectroscopy has been employed to confirm the structural assignment of PF-5274857, with spectroscopic data consistent with the proposed molecular structure [7] [25]. The compound exhibits characteristic NMR signatures corresponding to the various functional groups present in the molecule, including the aromatic pyridine rings, the piperazine moiety, and the methylsulfonyl group [25]. Mass spectrometry analysis confirms the molecular ion peak corresponding to the expected molecular weight, providing additional structural verification [7].
The compound appears as a light yellow to yellow solid powder, with this characteristic appearance serving as an additional identification parameter [7]. The polarizability of PF-5274857 has been calculated as 44.7 ± 0.5 × 10⁻²⁴ cm³, which provides insight into the compound's electronic properties and potential intermolecular interactions [28].
Synthetic Pathways and Chemical Production
Synthesis Methodologies
The synthesis of PF-5274857 involves sophisticated organic chemistry methodologies that construct the complex heterocyclic architecture through carefully orchestrated bond-forming reactions [8] [22]. While detailed synthetic procedures are not extensively disclosed in the public literature due to proprietary considerations, the structural complexity suggests a multi-step synthetic approach involving the assembly of the bipyridine core, introduction of the piperazine moiety, and incorporation of the methylsulfonyl propanone side chain [34].
The synthetic strategy likely involves initial construction of the 5-chloro-3,5-dimethyl-2,4'-bipyridine framework through cross-coupling methodologies, followed by nucleophilic aromatic substitution to introduce the piperazine ring system [22] . The final installation of the methylsulfonyl propanone chain would require amide bond formation between the piperazine nitrogen and an appropriately activated carboxylic acid derivative .
Key synthetic considerations include the regioselective introduction of the chlorine substituent on the pyridine ring and the stereoselective formation of the piperazine linkage [34]. The methylsulfonyl group installation represents a critical step requiring careful control of reaction conditions to prevent over-oxidation or degradation of sensitive functional groups .
Scale-up Considerations for Research Applications
The production of PF-5274857 for research applications requires careful consideration of synthetic scalability and process optimization factors [24]. Key challenges in scale-up include maintaining consistent quality and purity levels while optimizing reaction yields and minimizing the formation of impurities [24]. The multi-step nature of the synthesis necessitates careful intermediate purification and quality control at each stage [24].
Critical scale-up parameters include temperature control during sensitive reaction steps, particularly those involving the formation of the bipyridine core and the installation of the methylsulfonyl group [24]. Solvent selection becomes increasingly important at larger scales, with considerations for both reaction efficiency and environmental impact [24]. The final purification steps require optimization to ensure consistent product quality while maintaining economic viability [24].
| Parameter | Value | Reference |
|---|---|---|
| Smoothened Receptor Binding (Ki) | 4.6 ± 1.1 nM | [1] [2] [3] |
| Smoothened Receptor IC50 | 5.8 nM | [4] [5] [6] |
| Selectivity over other receptors | >1000-fold | [2] [3] [8] |
| Gli1 Transcriptional Activity IC50 | 2.7 ± 1.4 nM | [1] [9] |
| In vivo efficacy IC50 (medulloblastoma) | 8.9 ± 2.6 nM | [1] [10] |
Selectivity Profile Across Receptors and Enzymes
PF-5274857 exhibits remarkable selectivity for the Smoothened receptor, demonstrating greater than 1000-fold selectivity when tested against a comprehensive panel of other receptors, ion channels, and enzymes [2] [3] [8]. This exceptional selectivity profile minimizes potential off-target effects and reduces the likelihood of unintended pharmacological interactions. Screening against a broad panel of protein kinases revealed less than 20% inhibition at concentrations of 1 micromolar, confirming the compound's specificity for Smoothened receptor over kinase targets [11].
The selectivity assessment included evaluation against related G protein-coupled receptors, neurotransmitter receptors, and metabolic enzymes commonly associated with drug-drug interactions [2] [3]. No significant binding or functional activity was observed at concentrations up to 1000 times the effective concentration for Smoothened inhibition. This selectivity profile is particularly important for clinical development, as it suggests a reduced risk of dose-limiting side effects related to off-target receptor interactions.
Comparative studies with other Smoothened antagonists reveal that PF-5274857 maintains superior selectivity compared to earlier generation compounds in this class [12]. The compound does not interact significantly with cytochrome P450 enzymes at therapeutically relevant concentrations, reducing the potential for metabolic drug interactions [10].
Structure-Activity Relationship Analysis
The molecular structure of PF-5274857 incorporates several key pharmacophoric elements that contribute to its high binding affinity and selectivity for the Smoothened receptor [13] [3]. The compound features a piperazine linker connecting a chlorinated dimethylpyridine-pyridine core structure to a methylsulfonyl propanone tail [13]. This arrangement provides optimal spatial orientation for interaction with the Smoothened receptor binding pocket while maintaining appropriate physicochemical properties for oral bioavailability.
The 5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridine core represents the primary receptor recognition element, with the chlorine substituent and dimethyl groups contributing to binding specificity [13]. The piperazine ring system serves as a flexible linker that allows optimal positioning of the pharmacophoric elements within the receptor binding site. The methylsulfonyl propanone tail enhances binding affinity while contributing to the compound's favorable pharmacokinetic properties [14].
Structure-activity relationship studies indicate that modifications to the core pyridine rings significantly impact receptor binding affinity, with the specific substitution pattern in PF-5274857 representing an optimal configuration [14]. The methylsulfonyl group provides hydrogen bonding interactions with receptor residues while the propanone carbonyl participates in additional binding interactions [13]. Removal or modification of any of these key structural elements results in substantial loss of binding affinity and functional activity.
Molecular Mechanisms of Action
Interaction with Smoothened Receptor
PF-5274857 functions as a competitive antagonist of the Smoothened receptor, binding to the extracellular drug-binding pocket within the transmembrane domain and preventing receptor activation by endogenous ligands [7] [15]. Upon binding, the compound stabilizes the inactive conformation of the receptor, maintaining the closed state characterized by the cation-π lock between tryptophan and arginine residues in transmembrane helices 6 and 7 [7]. This conformational constraint prevents the outward movement of transmembrane helices necessary for receptor activation and downstream signaling cascade initiation.
The binding interaction involves multiple contact points within the Smoothened receptor binding pocket, including hydrophobic interactions with aromatic residues and hydrogen bonding with polar amino acids [7]. The compound's chlorinated pyridine core interacts with specific receptor residues that are critical for ligand recognition and binding specificity. These interactions result in high-affinity binding that is maintained over extended periods, providing sustained receptor antagonism.
Mechanistically, PF-5274857 prevents the ligand-induced conformational changes that normally lead to Smoothened receptor activation [7]. In the absence of agonist binding, the receptor remains in its inactive state, unable to initiate the intracellular signaling events required for Hedgehog pathway activation. This mechanism of action differs from some other Smoothened antagonists that may act through allosteric mechanisms or receptor internalization pathways.
Effects on Hedgehog Signaling Pathway
PF-5274857 produces complete blockade of Sonic Hedgehog-induced Hedgehog pathway activation in cellular systems, effectively preventing the downstream signaling cascade that normally results from receptor stimulation [1] [15]. The compound inhibits the pathway at the level of Smoothened receptor activation, upstream of all subsequent signaling events including primary cilium localization, Gli protein processing, and transcriptional activation [10]. This upstream blockade results in comprehensive pathway inhibition that affects all Hedgehog-dependent cellular processes.
In mouse embryonic fibroblast cells, PF-5274857 completely inhibits Sonic Hedgehog-induced Hedgehog pathway activity with an IC50 of 2.7 ± 1.4 nmol/L, as measured by Gli1 transcriptional activity [1] [9]. This potent inhibition demonstrates the compound's ability to effectively suppress pathway activation even in the presence of maximal agonist stimulation. The inhibition is dose-dependent and reversible, allowing for controlled modulation of pathway activity based on compound concentration.
The compound prevents Smoothened receptor translocation to the primary cilium, a critical step in Hedgehog signal transduction in mammalian cells [7]. By maintaining the receptor in its cytoplasmic localization, PF-5274857 effectively disconnects the pathway from upstream Hedgehog ligand signals. This mechanism ensures complete pathway blockade regardless of ligand concentration or pathway activation state.
Downstream Molecular Targets and Effects
PF-5274857 treatment results in significant downregulation of multiple Hedgehog pathway target genes, reflecting the compound's comprehensive effects on pathway-dependent transcription [10]. The most pronounced effect is observed on Gli1 mRNA expression, which undergoes a 20-fold reduction to 4.5% ± 0.4% of vehicle control levels following treatment with 30 mg/kg for four days in brain tumor models [10]. This dramatic reduction in Gli1 expression serves as a sensitive biomarker for Hedgehog pathway inhibition and correlates directly with therapeutic efficacy.
Additional downstream targets affected by PF-5274857 include Gli2, Smoothened, and Patched2 mRNA expression levels, all of which undergo significant downregulation at higher doses [10]. These changes reflect the comprehensive suppression of Hedgehog pathway activity and the resulting decrease in transcription of pathway-responsive genes. Patched1 mRNA expression shows only marginal effects, consistent with its complex regulatory relationship within the pathway feedback loop [10].
The compound's effects extend beyond immediate pathway targets to include genes involved in cell proliferation, survival, and differentiation that are downstream of Gli transcription factor activity [16]. These secondary effects contribute to the compound's therapeutic activity in Hedgehog-dependent tumors and may include modulation of cell cycle regulators, apoptosis mediators, and developmental transcription factors. The temporal pattern of gene expression changes suggests that PF-5274857 effects are sustained over multiple days of treatment, reflecting the compound's ability to maintain pathway suppression through continued receptor antagonism.
Table 3: Molecular Target Effects of PF-5274857
| Target/Effect | Effect Magnitude | Context | Reference |
|---|---|---|---|
| Gli1 mRNA Downregulation | 20-fold reduction (4.5% ± 0.4% of control) | Brain tumor (30 mg/kg, day 4) | [10] |
| Gli2 mRNA Downregulation | Significant downregulation | Brain tumor (higher doses) | [10] |
| Smo mRNA Downregulation | Significant downregulation | Brain tumor (higher doses) | [10] |
| Ptch2 mRNA Downregulation | Significant downregulation | Brain tumor (higher doses) | [10] |
| Ptch1 mRNA Effect | Marginally affected | Brain tumor | [10] |
| Shh-induced Pathway Blockade | Complete blockade | MEF cells in vitro | [1] [15] |
| Hedgehog Signaling Inhibition | IC50 = 5.8 nM | Smo receptor binding | [1] [4] |
Pharmacokinetic Characteristics
Blood-Brain Barrier Penetration Mechanisms
PF-5274857 demonstrates exceptional ability to penetrate the blood-brain barrier, a critical property for treating brain tumors and central nervous system malignancies driven by Hedgehog pathway activation [10]. Pharmacokinetic studies in rats reveal that approximately 40% of unbound compound in plasma successfully crosses the blood-brain barrier within 4 hours of oral administration [10]. The blood-brain barrier penetration ratio, calculated as the ratio of cerebrospinal fluid concentration to unbound plasma concentration, remains consistent at 0.43 ± 0.03 at one hour and 0.44 ± 0.10 at four hours post-dose [10].
The compound's brain penetration is facilitated by its optimal physicochemical properties, including appropriate lipophilicity, molecular size, and hydrogen bonding potential [10]. PF-5274857 is not a substrate for P-glycoprotein, the major efflux transporter that limits brain penetration of many pharmaceutical compounds [10]. This property ensures that compound concentrations in the brain are not actively reduced by efflux mechanisms, maintaining therapeutic levels for extended periods.
Cerebrospinal fluid concentrations of PF-5274857 reach 147 ± 27 nmol/L at one hour and 165 ± 165 nmol/L at four hours following oral administration [10]. These concentrations exceed the IC50 values required for Smoothened receptor inhibition, confirming that therapeutically relevant levels are achieved in the central nervous system. The sustained presence of compound in cerebrospinal fluid indicates favorable distribution kinetics and minimal active efflux from brain compartments.
Bioavailability Parameters
PF-5274857 exhibits favorable oral bioavailability, allowing for convenient oral administration in both preclinical and potential clinical applications [1] [17] [10]. The compound demonstrates consistent absorption following oral dosing, with plasma concentrations reaching levels sufficient for therapeutic efficacy [10]. Bioavailability studies indicate that the compound maintains adequate systemic exposure following oral administration across multiple species, supporting its development as an oral therapeutic agent.
Plasma protein binding studies reveal that PF-5274857 has a fraction unbound of approximately 0.067, indicating moderate protein binding that does not significantly limit distribution to target tissues [10]. This level of protein binding is optimal for maintaining adequate free drug concentrations while providing some protection against rapid elimination. The consistent unbound fraction across different plasma concentrations suggests linear binding kinetics that simplify dose predictions and pharmacokinetic modeling.
The compound's oral bioavailability is supported by favorable dissolution and permeability characteristics that ensure consistent absorption from the gastrointestinal tract [11]. Formulation studies demonstrate that PF-5274857 maintains stability under physiological conditions and exhibits predictable release characteristics from solid dosage forms. These properties contribute to the compound's suitability for oral therapeutic development and support consistent pharmacokinetic profiles across different dosing regimens.
Metabolic Profile and Stability
PF-5274857 exhibits favorable metabolic stability characteristics that support its development as a therapeutic agent with acceptable dosing intervals [10] [11]. In vivo studies demonstrate that the compound is metabolically stable, maintaining therapeutic concentrations over extended periods following oral administration [10]. This metabolic stability is critical for achieving sustained Hedgehog pathway inhibition and therapeutic efficacy in target tissues.
The compound's chemical structure incorporates design elements that enhance metabolic stability while maintaining pharmacological activity [14]. The methylsulfonyl group and chlorinated pyridine core are resistant to common metabolic transformations, contributing to the compound's overall stability. The piperazine linker region represents the most metabolically labile portion of the molecule, but modifications in PF-5274857 have optimized stability without compromising receptor binding affinity.
Metabolic pathway analysis indicates that PF-5274857 undergoes limited biotransformation, with the majority of administered compound remaining unchanged [11]. This characteristic reduces the potential for formation of active or toxic metabolites and simplifies the compound's pharmacokinetic profile. The metabolic stability also supports predictable dose-response relationships and reduces the likelihood of drug-drug interactions mediated by metabolic enzyme induction or inhibition.
Tissue Distribution Patterns
PF-5274857 demonstrates favorable tissue distribution characteristics that ensure adequate compound levels in target tissues while minimizing accumulation in non-target organs [10]. Brain tissue concentrations reach 0.460 ± 0.119 nmol/g at one hour and 0.513 ± 0.529 nmol/g at four hours following oral administration, confirming effective distribution to central nervous system compartments [10]. These tissue concentrations correspond to therapeutically relevant levels based on in vitro efficacy studies.
The compound's distribution pattern reflects its physicochemical properties and lack of recognition by major efflux transporters [10]. Tissue-to-plasma ratios indicate preferential distribution to target organs while avoiding excessive accumulation in elimination organs such as liver and kidney. This distribution profile contributes to the compound's favorable therapeutic index and reduces the potential for dose-limiting toxicities.
Studies in medulloblastoma-bearing mice demonstrate that PF-5274857 effectively distributes to tumor tissue, achieving concentrations sufficient for Gli1 downregulation and tumor growth inhibition [10]. The compound's ability to penetrate tumor tissue is critical for therapeutic efficacy and distinguishes it from agents that may achieve adequate plasma levels but fail to reach target sites. Mathematical modeling of pharmacokinetic-pharmacodynamic relationships confirms that tissue concentrations correlate directly with pathway inhibition and therapeutic outcomes [10].
Table 2: Pharmacokinetic Parameters of PF-5274857
| Parameter | Value | Reference |
|---|---|---|
| Blood-Brain Barrier Penetration Ratio (CSF/plasma unbound) | 0.43 ± 0.03 (1h), 0.44 ± 0.10 (4h) | [10] |
| Time to Cross BBB | Within 4 hours | [10] [18] |
| Oral Bioavailability | Orally available | [1] [17] [10] |
| Metabolic Stability | Metabolically stable in vivo | [10] [11] |
| CSF Concentration (1h) | 147 ± 27 nmol/L | [10] |
| CSF Concentration (4h) | 165 ± 165 nmol/L | [10] |
| Brain Penetration (%) | ~40% | [10] |
| Plasma Protein Binding (fraction unbound) | fu = 0.067 (derived from data) | [10] |
Table 4: Chemical and Physical Properties of PF-5274857
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C20H25ClN4O3S | [13] [19] |
| Molecular Weight (free base) | 436.96 g/mol | [13] [17] |
| Molecular Weight (HCl salt) | 473.42 g/mol | [19] [8] |
| CAS Number (free base) | 1373615-35-0 | [13] [17] |
| CAS Number (HCl salt) | 1613439-62-5 | [19] [8] |
| IUPAC Name | 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one | [13] [3] |
| Solubility in DMSO | ≥19.65 mg/mL | [4] |
| Solubility in Water (HCl salt) | 47.34 mg/mL | [8] |
| Storage Conditions | -20°C | [13] |
| Purity (HPLC) | ≥98% | [3] [8] |
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Wikipedia
Dates
2: Lauressergues E, Heusler P, Lestienne F, Troulier D, Rauly-Lestienne I, Tourette A, Ailhaud MC, Cathala C, Tardif S, Denais-Laliève D, Calmettes MT, Degryse AD, Dumoulin A, De Vries L, Cussac D. Pharmacological evaluation of a series of smoothened antagonists in signaling pathways and after topical application in a depilated mouse model. Pharmacol Res Perspect. 2016 Mar 4;4(2):e00214. doi: 10.1002/prp2.214. eCollection 2016 Apr. PubMed PMID: 27069629; PubMed Central PMCID: PMC4804317.
3: Rohner A, Spilker ME, Lam JL, Pascual B, Bartkowski D, Li QJ, Yang AH, Stevens G, Xu M, Wells PA, Planken S, Nair S, Sun S. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier. Mol Cancer Ther. 2012 Jan;11(1):57-65. doi: 10.1158/1535-7163.MCT-11-0691. Epub 2011 Nov 14. PubMed PMID: 22084163.



